molecular formula C10H9IO2 B187079 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid CAS No. 124276-89-7

1-(4-Iodophenyl)cyclopropane-1-carboxylic acid

Cat. No. B187079
M. Wt: 288.08 g/mol
InChI Key: AYSQTTPAFBLSKR-UHFFFAOYSA-N
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Description

“1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 124276-89-7 . It has a molecular weight of 288.08 and its IUPAC name is 1-(4-iodophenyl)cyclopropanecarboxylic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is 1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 288.08 .

Scientific Research Applications

Application

ACC is a precursor to the plant hormone ethylene . Ethylene controls many processes affecting plant growth and is involved in important traits regulation like fruit ripening, seed germination, abscission, senescence, flooding responses, etc .

Method of Application

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .

Results or Outcomes

The study of ACC levels and its interaction with other phytohormonal groups in plants can provide insights into the indirect study of ethylene .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(4-iodophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSQTTPAFBLSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617172
Record name 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)cyclopropane-1-carboxylic acid

CAS RN

124276-89-7
Record name 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-phenylcyclopropane carboxylic acid (16.5 g, 101 mmol), sodium iodate (5.04 g) and concentrated sulfuric acid (1 mL) in acetic acid (70 mL) was stirred and heated at 70° C. for 2 days. Additional sodium iodate (1.88 g) and sulfuric acid (1 mL) were added, and stirring was continued for 1 day. The acetic acid was evaporated, and the residue was partitioned between ethyl acetate and water. The organic phase was washed with aqueous sodium thiosulfate, dried, filtered, and evaporated. The solid residue was recrystallized from methanol/water to give 1-(4-iodophenyl)cyclopropane-1-carboxylic acid (7.98 g, 27 mmol, 27%).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of concentrated sulfuric acid (20 ml) and water (30 ml) at room temperature, there was added 1-(4-iodophenyl)cyclopropanecarbonitrile (7.0 g, 0.026 m). The reaction mixture was refluxed for 15 hrs under nitrogen atmosphere. The reaction mixture was cooled to room temperature and extracted with ether-chloroform mixture (4×100 ml). The organic layer was washed with water (2×50 ml), brine (50 ml) and dried over magnesium sulfate. The solvent was removed to give 7.2 g of product (96% yield; M.P. 150°-152° C.). ##STR5## Xn =2-chloro, 6-fluoro.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Yield
96%

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